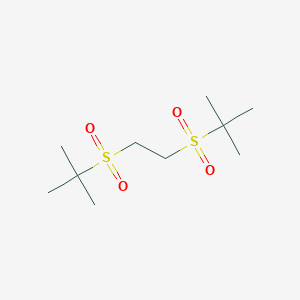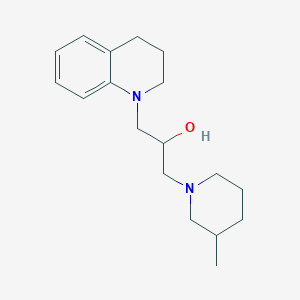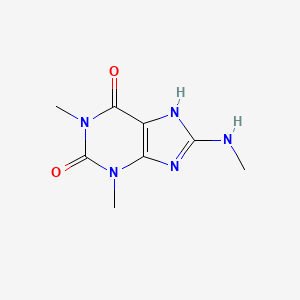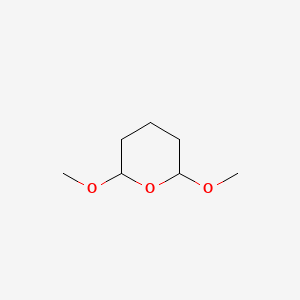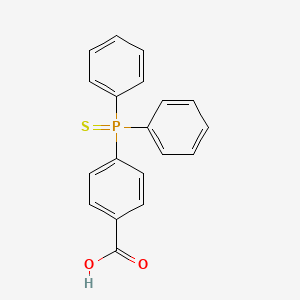
4-(Diphenylphosphorothioyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylphosphorothioyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a diphenylphosphorothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphorothioyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diphenylphosphorothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphorothioyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine or phosphine oxide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Nitrated or halogenated benzoic acid derivatives.
Scientific Research Applications
4-(Diphenylphosphorothioyl)benzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphorothioyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This binding can influence the reactivity and stability of the metal center, thereby affecting the overall catalytic activity. Additionally, the phosphorothioyl group can participate in redox reactions, further modulating the compound’s chemical behavior .
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylphosphino)benzoic acid: Similar structure but with a phosphino group instead of a phosphorothioyl group.
4-(Diphenylphosphoryl)benzoic acid: Contains a phosphoryl group instead of a phosphorothioyl group.
Uniqueness
4-(Diphenylphosphorothioyl)benzoic acid is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical properties such as enhanced reactivity in redox reactions and the ability to form stable coordination complexes. These properties make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
5068-24-6 |
|---|---|
Molecular Formula |
C19H15O2PS |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-diphenylphosphinothioylbenzoic acid |
InChI |
InChI=1S/C19H15O2PS/c20-19(21)15-11-13-18(14-12-15)22(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,20,21) |
InChI Key |
BWSWXCHGPKXDPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


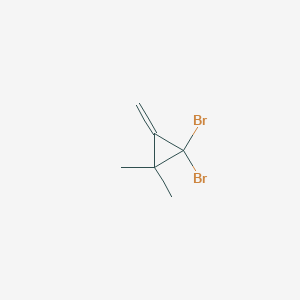
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)


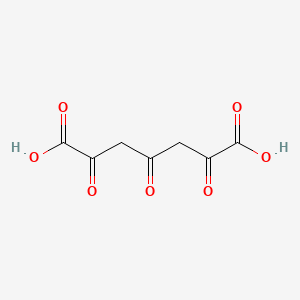
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
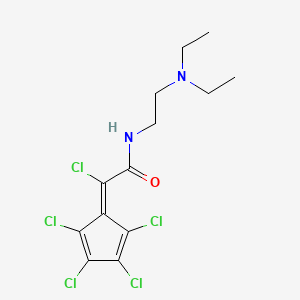
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)

